N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]acetamide
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Overview
Description
N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]acetamide is an organic compound with a complex structure that includes methoxy, sulfamoyl, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-nitrophenylamine with 1-methoxypropan-2-ylsulfonyl chloride under basic conditions to form the intermediate sulfonamide. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides or sulfonamides.
Scientific Research Applications
N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(4′-Methoxy-5-(N-(methoxymethyl)-N-(pyridin-2-yl)sulfamoyl)-[1,1′-biphenyl]-2-yl)acetamide: Similar structure with a biphenyl core.
N-(2-Methoxy-5-nitro-phenyl)-2-(4-methoxy-phenyl)-acetamide: Contains nitro and methoxy groups.
Uniqueness
N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-9(8-19-3)15-21(17,18)11-5-6-13(20-4)12(7-11)14-10(2)16/h5-7,9,15H,8H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAFCIAVIVYIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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